N-allyl-N'-(1-methylethylidene)formic hydrazide
Description
N-allyl-N'-(1-methylethylidene)formic hydrazide is a hydrazide derivative characterized by an allyl group at the N-position and a 1-methylethylidene moiety at the N'-position. Hydrazides are versatile compounds with applications ranging from corrosion inhibition () to medicinal chemistry, where they serve as ligands for metal complexes () or enzyme inhibitors (). The structural flexibility of hydrazides allows for tailored modifications, such as the introduction of electron-donating or withdrawing groups, which influence their physicochemical and biological properties.
Properties
IUPAC Name |
N-(propan-2-ylideneamino)-N-prop-2-enylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVVGYJSRJXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(CC=C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(1-methylethylidene)formic hydrazide typically involves the reaction of allyl hydrazine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-allyl-N’-(1-methylethylidene)formic hydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial process typically includes steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(1-methylethylidene)formic hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-allyl-N’-(1-methylethylidene)formic hydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of N-allyl-N’-(1-methylethylidene)formic hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-allyl-N’-(1-methylethylidene)formic hydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-N’-(1-methylethylidene)formic hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
- N-allyl-N'-(1-methylethylidene)formic hydrazide lacks the aromatic benzimidazole or coumarin moieties present in the above compounds but incorporates an allyl group, which may improve solubility or membrane permeability.
Acyl Hydrazides with Heterocyclic Motifs
- Quinoline-derived acyl hydrazides: Abbott Laboratories’ patent (US20060276505A1) highlights compounds like 3-chloro-1-adamantyl quinoline acyl hydrazides as potent P2X7 receptor antagonists, inhibiting IL-1β release in monocytic cells ().
Key Structural Differences :
Antimicrobial Activity
The allyl group may enhance lipid bilayer penetration, a trait critical for targeting intracellular pathogens.
Enzyme Inhibition and Receptor Antagonism
- HDAC3 inhibition : Hydrazide derivatives with aromatic linkers (e.g., compounds 1 and 2 in ) bind HDAC3 via bidentate chelation with zinc ions and hydrogen bonds with H134/Y298 residues.
- P2X7 receptor antagonism: Quinoline-derived acyl hydrazides () inhibit IL-1β release with IC₅₀ values in the nanomolar range, attributed to their adamantyl and quinoline groups.
Mechanistic Divergence : this compound’s aliphatic substituents may favor interactions with hydrophobic enzyme pockets or membrane-bound receptors over metal-dependent enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
